1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Core: This step involves the reaction of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions to form the benzodiazole ring.
Substitution Reactions:
Cyclization: The final step involves the cyclization of the intermediate compounds to form the pyrrolidin-2-one ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include halogens for substitution reactions, and hydrogen gas with a catalyst for reduction reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can be compared with similar compounds such as:
- 1-(4-chlorophenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- 1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
These compounds share structural similarities but differ in the substitution patterns on the aromatic rings, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct pharmacological properties.
Biological Activity
The compound 1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realms of oncology and antimicrobial research. This article aims to consolidate findings from various studies, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into several key components:
- A pyrrolidinone core, which is known for various pharmacological properties.
- Substituents including a 5-chloro-2-methoxyphenyl group and a benzodiazole derivative, which are critical for its biological activity.
Antitumor Activity
Research has indicated that compounds similar to this structure exhibit significant antitumor activity. For instance:
- In vitro studies on various cancer cell lines have shown that related benzodiazole derivatives can inhibit cell proliferation effectively. The presence of halogen substituents (like chlorine and fluorine) often enhances this activity by improving binding affinity to target proteins or DNA .
These findings suggest that the compound may act through mechanisms involving DNA intercalation or inhibition of DNA-dependent enzymes, similar to other compounds in its class .
Antimicrobial Activity
In addition to its antitumor properties, there is evidence suggesting antimicrobial activity:
- Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that the pyrrolidinone moiety may play a role in disrupting bacterial cell membranes or inhibiting essential enzymes .
The proposed mechanisms for the biological activity of this compound include:
- DNA Binding : Like many benzodiazole derivatives, it is hypothesized that the compound binds to DNA, potentially leading to the inhibition of replication and transcription processes .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, contributing to its antitumor effects .
Case Studies
A notable study investigated the effects of similar compounds on lung cancer cell lines:
- The study found that modifications in the chemical structure (such as halogen substitutions) significantly influenced the antitumor efficacy. The most effective derivatives had lower IC50 values across multiple cell lines, indicating a strong correlation between structural features and biological activity .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O2/c1-32-23-11-8-18(26)13-22(23)29-15-17(12-24(29)31)25-28-20-4-2-3-5-21(20)30(25)14-16-6-9-19(27)10-7-16/h2-11,13,17H,12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCCYYNGYKYMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.